
3-(1H-pyrrol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrrol-3-yl)piperidine is a heterocyclic compound that features both a pyrrole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-3-yl)piperidine typically involves the catalytic hydrogenation of pyrrolylpyridine. One method involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by exhaustive catalytic hydrogenation using palladium on carbon as a catalyst . The reaction conditions include high temperature (130°C) and high pressure (90 atm) for an extended period (48 hours). The presence of hydrochloric acid can enhance the yield by facilitating the conversion to the dihydrochloride form .
Industrial Production Methods
For industrial-scale production, the process can be scaled up using the same catalytic hydrogenation method. The use of palladium on carbon as a catalyst is preferred due to its availability and cost-effectiveness compared to platinum or rhodium catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrol-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.
Reduction: Catalytic hydrogenation can reduce the compound to its saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon is used as a catalyst for hydrogenation.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Pyrrolidin-2-ones.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted pyrrolidine and piperidine derivatives.
Scientific Research Applications
3-(1H-pyrrol-3-yl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A five-membered ring with one nitrogen atom.
Piperidine: A six-membered ring with one nitrogen atom.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Uniqueness
3-(1H-pyrrol-3-yl)piperidine is unique due to its combination of a pyrrole and a piperidine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-(1H-pyrrol-3-yl)piperidine |
InChI |
InChI=1S/C9H14N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h3,5,7-8,10-11H,1-2,4,6H2 |
InChI Key |
HHRBLWFQKHEBLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CNC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



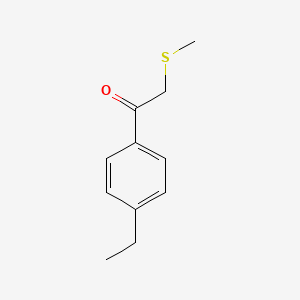
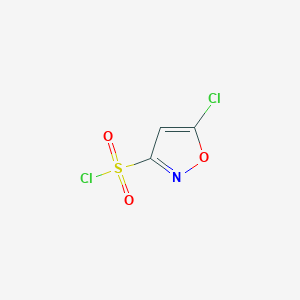
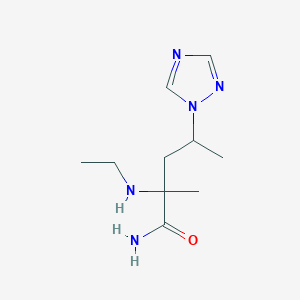
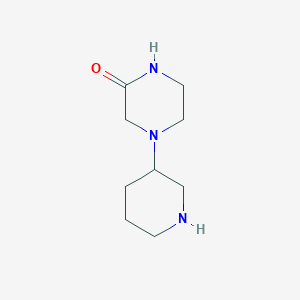
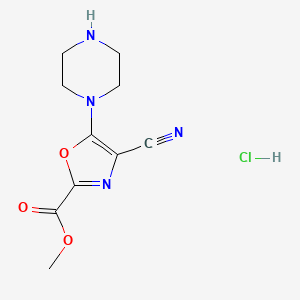
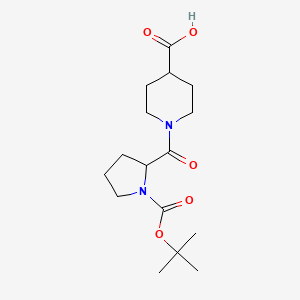
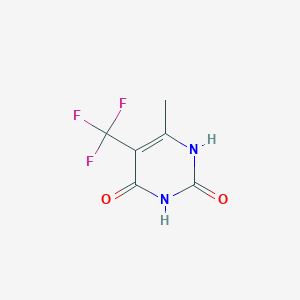
![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
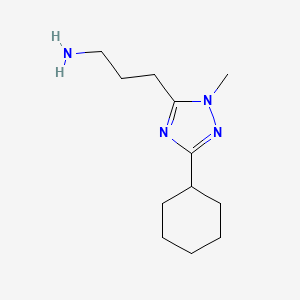
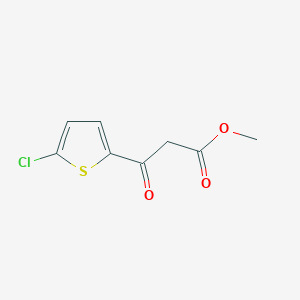
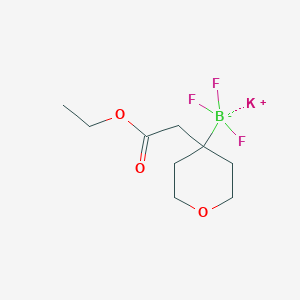
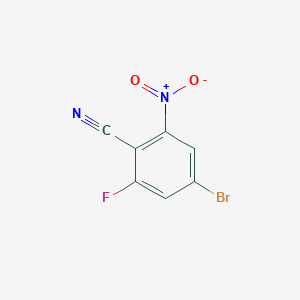
![tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate](/img/structure/B13480003.png)
